molecular formula C21H26N2O4S B2482064 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946221-80-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2482064
CAS No.: 946221-80-3
M. Wt: 402.51
InChI Key: SARGBZFERLSFGP-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Uniqueness

Compared to similar compounds, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide stands out due to its specific substitution pattern on the benzene ring, which may confer unique biological activities and chemical reactivity

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C22H26N2O4S
Molecular Weight 430.6 g/mol
CAS Number 954640-46-1
LogP 4.4262
Polar Surface Area 46.17 Å

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.
  • Receptor Modulation : It may interact with receptors that play critical roles in cell signaling and proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Line Testing : The compound has been tested against human tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential as an anticancer agent .
  • Mechanistic Insights : In vitro studies revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibits broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values below 20 µg/mL .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Functional Groups : The presence of the sulfonamide group enhances solubility and bioavailability.
  • Quinoline Core : Modifications to the quinoline core can significantly affect potency and selectivity towards specific cancer types.

Case Studies

Several research articles have documented the biological evaluation of this compound:

  • Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced antitumor activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-5-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(2)6-10-19(20)27-3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARGBZFERLSFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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